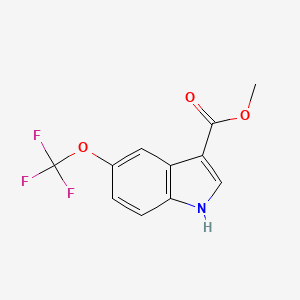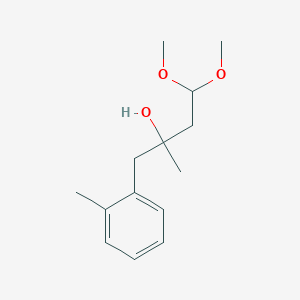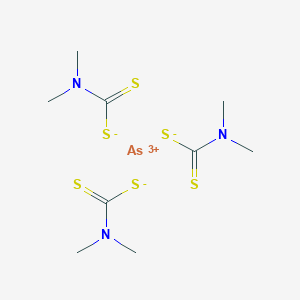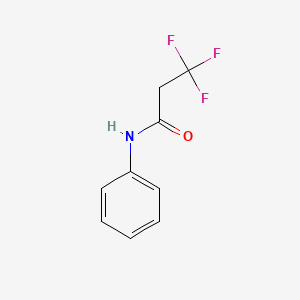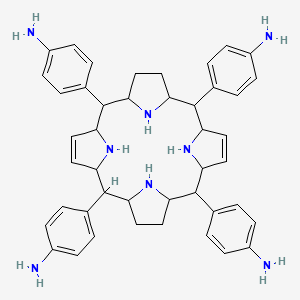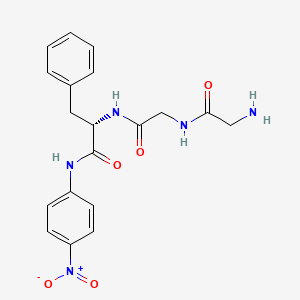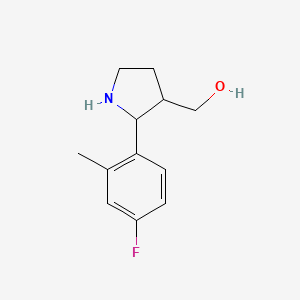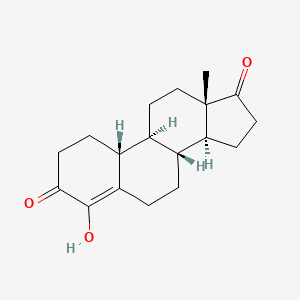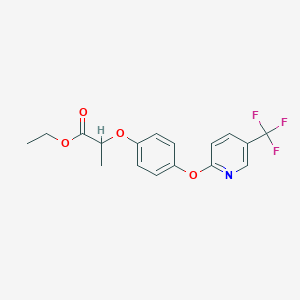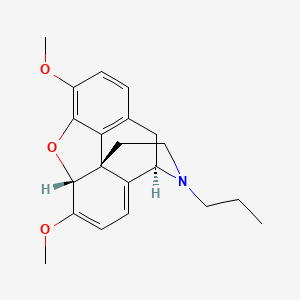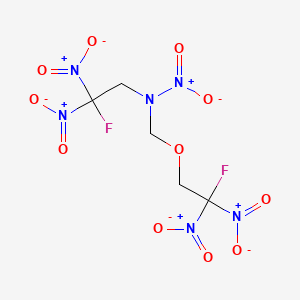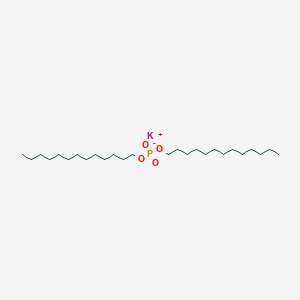
1-Tridecanol, hydrogen phosphate, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tridecanol, hydrogen phosphate, potassium salt is a chemical compound with the molecular formula C26H54KO4P. It is a potassium salt of 1-tridecanol hydrogen phosphate, which is a long-chain fatty alcohol esterified with phosphoric acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tridecanol, hydrogen phosphate, potassium salt typically involves the esterification of 1-tridecanol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions include:
Esterification: 1-Tridecanol is reacted with phosphoric acid under controlled temperature and pressure to form 1-tridecanol hydrogen phosphate.
Neutralization: The resulting ester is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the esterification and neutralization processes are optimized for high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tridecanol, hydrogen phosphate, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other reduced forms.
Substitution: The hydrogen phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different phosphate derivatives, reduced phosphites, and substituted phosphates, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Tridecanol, hydrogen phosphate, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cosmetics, and other personal care products.
Wirkmechanismus
The mechanism of action of 1-tridecanol, hydrogen phosphate, potassium salt involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tridecanol: A long-chain fatty alcohol with similar surfactant properties.
Potassium Phosphate: A simple phosphate salt used in various applications.
Sodium Dodecyl Sulfate: Another surfactant with similar properties but different chemical structure.
Uniqueness
1-Tridecanol, hydrogen phosphate, potassium salt is unique due to its specific combination of a long-chain fatty alcohol and a phosphate group, which imparts distinct surfactant properties and makes it suitable for specialized applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
68568-53-6 |
|---|---|
Molekularformel |
C26H54KO4P |
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
potassium;ditridecyl phosphate |
InChI |
InChI=1S/C26H55O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-31(27,28)30-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-26H2,1-2H3,(H,27,28);/q;+1/p-1 |
InChI-Schlüssel |
KLIODVFSYMOXQH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCC.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)
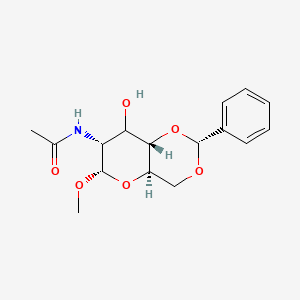
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
